10-(beta-Diethylaminopropionyl)phenothiazine

Übersicht

Beschreibung

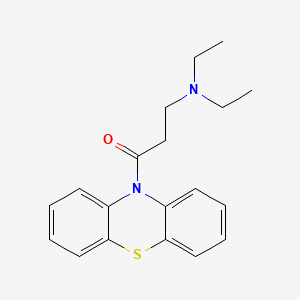

10-(beta-Diethylaminopropionyl)phenothiazine is a chemical compound with the molecular formula C19H22N2OS. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(beta-Diethylaminopropionyl)phenothiazine typically involves the reaction of phenothiazine with beta-diethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

10-(beta-Diethylaminopropionyl)phenothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Phenothiazines, including 10-(beta-Diethylaminopropionyl)phenothiazine, are known for their ability to interact with multiple neurotransmitter systems. They primarily act as antagonists of dopamine receptors but also affect histamine, serotonin, and adrenergic receptors. This diverse interaction profile contributes to their broad therapeutic effects:

- Antipsychotic Activity : Traditionally used to treat schizophrenia and other psychotic disorders, phenothiazines can mitigate symptoms by blocking dopamine receptors in the central nervous system .

- Antiarrhythmic Effects : The compound has been noted for its antiarrhythmic properties, making it useful in managing cardiac rhythm disturbances. Clinical studies have demonstrated its effectiveness in treating conditions such as paroxysmal tachycardia and auricular fibrillation .

Mental Health Treatment

This compound is primarily recognized for its role in psychopharmacology. It has been effective in managing various mental health disorders:

- Schizophrenia : Studies indicate that phenothiazines can significantly reduce psychotic symptoms with relatively few side effects compared to other antipsychotics .

- Bipolar Disorder : The compound may also be beneficial in treating mania associated with bipolar disorder due to its mood-stabilizing properties.

Cardiac Applications

The antiarrhythmic properties of this compound have been highlighted in several clinical studies:

- Ethmozin : This pharmaceutical preparation containing the compound has shown significant efficacy in treating various forms of cardiac arrhythmias. In clinical trials involving hundreds of patients, Ethmozin was found to effectively manage sinus tachycardia and extrasystoles without causing significant adverse effects .

- Comparison with Other Antiarrhythmics : Ethmozin has been reported to have a broader therapeutic action compared to traditional antiarrhythmics like Quinidine and Novocainamide, which can depress heart functions more severely .

Antimicrobial Properties

Recent studies have suggested that phenothiazines possess antimicrobial effects, enhancing the bactericidal activity of macrophages and potentially serving as adjuvants in treating infections . This opens avenues for further research into their use against resistant bacterial strains.

Cancer Treatment

Phenothiazines are being investigated for their anticancer properties. They have shown potential in sensitizing cancer cells to chemotherapy and inhibiting tumor growth through mechanisms such as anti-angiogenesis and inducing apoptosis in cancer cells .

Neurodegenerative Diseases

There is ongoing research into the application of phenothiazines in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in these conditions .

Case Studies and Clinical Trials

Several case studies have documented the efficacy of this compound:

- Clinical Trial on Arrhythmias : A study involving 298 patients suffering from various arrhythmias demonstrated that Ethmozin significantly reduced episodes of paroxysmal tachycardia and auricular fibrillation, particularly in patients with underlying conditions such as coronary artery disease .

- Psychiatric Disorders : A double-blind study comparing traditional antipsychotics with this compound showed that patients experienced fewer side effects while maintaining symptom control .

Wirkmechanismus

The mechanism of action of 10-(beta-Diethylaminopropionyl)phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

Perphenazine: A phenothiazine derivative with similar therapeutic applications.

Trifluoperazine: Known for its use in treating schizophrenia.

Uniqueness

10-(beta-Diethylaminopropionyl)phenothiazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its beta-diethylaminopropionyl group can influence its interaction with molecular targets, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .

Biologische Aktivität

10-(beta-Diethylaminopropionyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as an antagonist at dopamine receptors, which is a common characteristic of phenothiazine derivatives. Additionally, it may influence cholinergic and adrenergic signaling pathways, contributing to its pharmacological effects .

Biological Activities

Research indicates that phenothiazine derivatives exhibit various biological activities beyond their neuroleptic effects. These include:

- Anticancer Properties : Some studies have shown that phenothiazines can inhibit tumor growth by modulating cell signaling pathways involved in proliferation and apoptosis. For instance, this compound has been tested for its cytotoxic effects against liver cancer cell lines, demonstrating significant activity .

- Antimicrobial Effects : Phenothiazines have also been explored for their antimicrobial properties, potentially offering therapeutic options against resistant strains of bacteria.

- Cholinesterase Inhibition : This compound has shown promise in modulating cholinesterase activity, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- In Vitro Studies : A study screened various phenothiazine derivatives for their cytotoxic effects on liver cancer cell lines (Hep3B and SkHep1). Among the tested compounds, this compound exhibited notable cytotoxicity while maintaining low toxicity levels in zebrafish models .

- Clinical Applications : Ethmozin, a related compound, has been clinically evaluated for its effectiveness in treating cardiac arrhythmias. It demonstrated efficacy in patients with various forms of rhythm disturbances, suggesting that derivatives like this compound may share similar therapeutic potential .

- Mechanistic Insights : Research has highlighted the role of phenothiazines in inhibiting protein kinase C and calmodulin, which are crucial in cancer progression and cell signaling pathways. This inhibition contributes to their anticancer efficacy and suggests avenues for further drug development .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(diethylamino)-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-3-20(4-2)14-13-19(22)21-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRMTQPPGJINJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926607 | |

| Record name | 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3576-47-4, 13012-66-3 | |

| Record name | Phenothiazine, 10-(beta-diethylaminopropionyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, 10-N,N-diethylalanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.